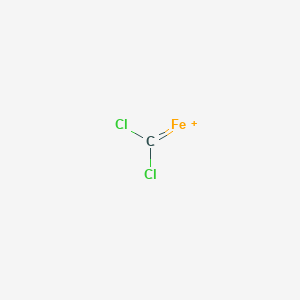
(Dichloromethylidene)iron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethylidene)iron(1+) is a coordination compound featuring iron in a unique oxidation state This compound is of interest due to its potential applications in various fields of chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)iron(1+) typically involves the reaction of iron precursors with dichloromethylidene-containing reagents under controlled conditions. One common method involves the use of iron(II) chloride and dichloromethylidene precursors in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (≥100°C) .
Industrial Production Methods: While specific industrial production methods for (Dichloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Dichloromethylidene)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states, often involving electron transfer reagents.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
Applications De Recherche Scientifique
(Dichloromethylidene)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron metabolism and related disorders.
Industry: It is investigated for its use in materials science, particularly in the development of novel magnetic materials and electronic devices
Mécanisme D'action
The mechanism by which (Dichloromethylidene)iron(1+) exerts its effects involves coordination chemistry principles. The iron center can undergo various redox reactions, ligand exchanges, and coordination with other molecules. These interactions are mediated by the electronic properties of the dichloromethylidene ligand, which can stabilize different oxidation states of iron and facilitate electron transfer processes .
Comparaison Avec Des Composés Similaires
(Dichloromethylidene)nickel(1+): Similar in structure but with nickel as the central metal.
(Dichloromethylidene)cobalt(1+): Features cobalt instead of iron, with similar reactivity patterns.
(Dichloromethylidene)manganese(1+): Manganese-based analog with distinct redox properties.
Uniqueness: (Dichloromethylidene)iron(1+) is unique due to the specific electronic configuration of iron and its ability to participate in a wide range of chemical reactions. The dichloromethylidene ligand provides a unique stabilization to the iron center, making it distinct from its nickel, cobalt, and manganese counterparts .
Propriétés
Numéro CAS |
90143-34-3 |
|---|---|
Formule moléculaire |
CCl2Fe+ |
Poids moléculaire |
138.76 g/mol |
Nom IUPAC |
dichloromethylideneiron(1+) |
InChI |
InChI=1S/CCl2.Fe/c2-1-3;/q;+1 |
Clé InChI |
WJHGKIWUQHRGGE-UHFFFAOYSA-N |
SMILES canonique |
C(=[Fe+])(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
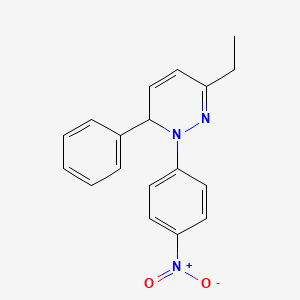
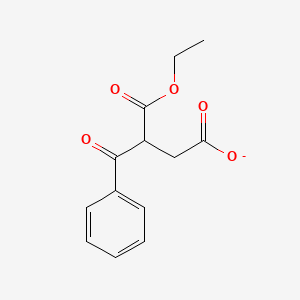
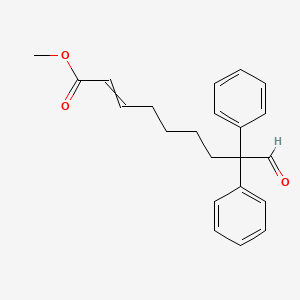
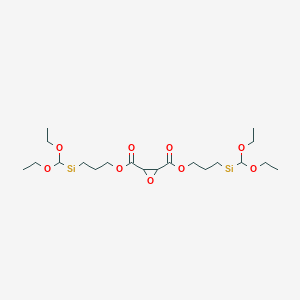
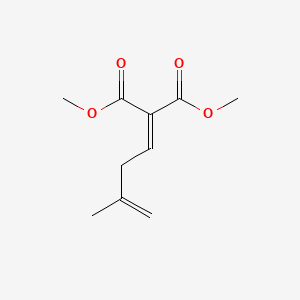
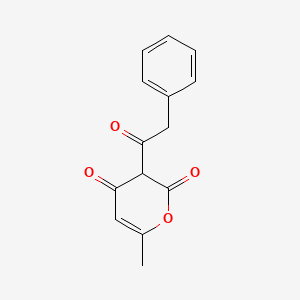

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
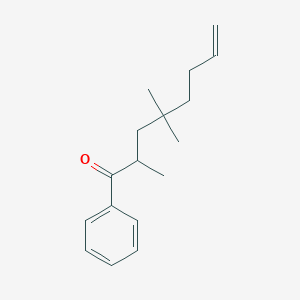
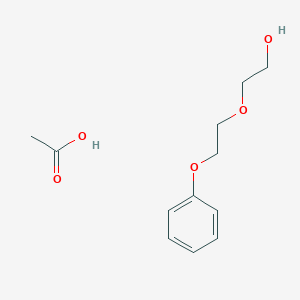
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
